6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile
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Overview
Description
6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile is a heterocyclic compound characterized by the presence of nitrogen atoms within its ring structure. This compound belongs to the class of pyridoisoquinoline compounds and features both a carbonitrile functional group and an imine group
Preparation Methods
The synthesis of 6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile can be achieved through several synthetic routes. One common method involves the use of aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions . Another environmentally friendly route involves the reaction of substituted alkynylbenzaldehyde with various substituted o-phenylenediamines and aliphatic amines in ethanol . These methods provide efficient ways to produce the compound with high yields and purity.
Chemical Reactions Analysis
6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the molecule.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s imine and carbonitrile groups allow it to form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect various biological pathways, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile can be compared with other similar compounds, such as:
6H-Pyrido[1,2-B]isoquinolin-6-one: This compound has a similar core structure but lacks the imine and carbonitrile groups.
Benzimidazo[2,1-a]isoquinoline: This compound features a benzimidazole ring fused to an isoquinoline ring, offering different chemical properties and reactivity.
Imidazo[1,2-b]isoquinoline-5,10-dione: This compound contains an imidazo ring fused to an isoquinoline ring, with distinct functional groups and applications.
Biological Activity
6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 66749-71-1
- Molecular Formula : C13H8N4
- Molecular Weight : 224.23 g/mol
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridoisoquinolines exhibit potent anticancer activity. For instance, compounds similar to 6-Imino-6H-pyrido[1,2-B]isoquinoline have been shown to inhibit cell proliferation in various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6-Imino-6H-pyrido[1,2-B]isoquinoline | HeLa | 0.07 | Inhibition of tubulin polymerization |
Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5(6H)-ones | HeLa | 0.06 | G2/M phase arrest |
These compounds interact with the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies indicate that certain derivatives possess significant activity against various bacterial strains. For example:
Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1-Cyano-4-imino-9,10-dimethoxy-3-(4-toluenesulfonyl)-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline | Staphylococcus aureus | 32 µg/mL |
4-Imino-9,10-dimethoxy-3-(4-toluenesulfonyl)-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline | Escherichia coli | 16 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound is attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Research indicates that it can inhibit the enzyme 5-lipoxygenase (5-LOX), which is crucial for leukotriene synthesis:
Compound | Enzyme Target | Inhibition Percentage |
---|---|---|
6-Imino-6H-pyrido[1,2-B]isoquinoline | 5-lipoxygenase | 75% at 10 µM |
This inhibition can lead to reduced inflammation and suggests therapeutic implications for conditions such as asthma and arthritis .
The biological activities of 6-Imino-6H-pyrido[1,2-B]isoquinoline are primarily mediated through its interaction with cellular targets:
- Cytotoxicity : The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
- Microtubule Dynamics : It binds to tubulin and prevents polymerization, leading to mitotic arrest.
- Enzyme Inhibition : By inhibiting enzymes like 5-LOX, it modulates inflammatory responses.
Case Studies
Several case studies have reported on the efficacy of pyridoisoquinoline derivatives in preclinical models:
Study 1: Anticancer Efficacy
In a study evaluating a series of pyrido[1,2-b]isoquinolines against various cancer cell lines, it was found that compounds exhibited IC50 values ranging from 0.05 to 0.15 µM against breast cancer cells. The study concluded that these compounds could serve as leads for developing novel anticancer therapies .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of pyrido derivatives against resistant strains of bacteria. The results indicated that certain derivatives had MIC values lower than traditional antibiotics, suggesting their potential as effective alternatives in treating bacterial infections .
Properties
CAS No. |
66749-71-1 |
---|---|
Molecular Formula |
C14H9N3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6-iminobenzo[b]quinolizine-11-carbonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-12-10-5-1-2-6-11(10)14(16)17-8-4-3-7-13(12)17/h1-8,16H |
InChI Key |
XXNGZMRXNDFSAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CN3C2=N)C#N |
Origin of Product |
United States |
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